molecular formula C18H18N4O7S B12397730 sRANKL-IN-2

sRANKL-IN-2

Cat. No.: B12397730
M. Wt: 434.4 g/mol
InChI Key: YOBCSENHRWYRQY-JYUBDGDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

sRANKL-IN-2 is a investigational small molecule inhibitor designed to selectively target the Soluble Receptor Activator of Nuclear Factor-κB Ligand (sRANKL). The RANKL/RANK/OPG signaling pathway is a master regulator of bone remodeling, central to osteoclast differentiation, activation, and survival . By binding to its receptor RANK on osteoclast precursors, RANKL initiates intracellular signaling cascades that are crucial for bone resorption . Overexpression of sRANKL is a key driver of excessive bone loss in pathological conditions such as postmenopausal osteoporosis, rheumatoid arthritis, and cancer bone metastases . This product is intended for scientific research aimed at understanding RANKL-mediated biology. This compound provides researchers with a tool to specifically inhibit the sRANKL-RANK interaction, thereby suppressing osteoclastogenesis and bone resorption activity in experimental models. Its application is significant for studies in osteoimmunology, cancer-induced bone disease, and the development of novel therapeutic strategies for bone disorders. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18N4O7S

Molecular Weight

434.4 g/mol

IUPAC Name

2-[[(Z)-1-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]-5-hydroxybenzoic acid

InChI

InChI=1S/C18H18N4O7S/c1-4-29-17(28)14-8(2)19-18(30-14)20-15(25)13(9(3)23)22-21-12-6-5-10(24)7-11(12)16(26)27/h5-7,23-24H,4H2,1-3H3,(H,26,27)(H,19,20,25)/b13-9-,22-21?

InChI Key

YOBCSENHRWYRQY-JYUBDGDKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)/C(=C(\C)/O)/N=NC2=C(C=C(C=C2)O)C(=O)O)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(=C(C)O)N=NC2=C(C=C(C=C2)O)C(=O)O)C

Origin of Product

United States

Molecular and Cellular Mechanisms Underlying Srankl in 2 Action

Direct Binding and Interaction of sRANKL-IN-2 with Soluble RANKL

The primary mechanism of this compound is its direct binding to soluble RANKL (sRANKL). RANKL, a member of the tumor necrosis factor (TNF) superfamily, exists in both membrane-bound and soluble forms. bslonline.orgnih.govwikipedia.org The soluble form, sRANKL, is generated through proteolytic cleavage of the membrane-anchored protein and is a key cytokine in bone metabolism. researchgate.net It functions as a homotrimer to bind and activate its receptor, RANK. researchgate.net

This compound is designed to interact with a specific druggable binding site on the sRANKL protein. This interaction is believed to occur near the key residues that are essential for sRANKL's engagement with the RANK receptor. nih.gov By occupying this site, this compound functions as an antagonist, physically preventing the ligand from interacting with its cognate receptor, thereby inhibiting the initiation of the signaling cascade responsible for osteoclastogenesis. nih.govpatsnap.com

Modulation of RANKL-RANK Receptor-Ligand Engagement by this compound

The binding of this compound to sRANKL directly modulates the engagement between the RANKL and its receptor, RANK. patsnap.com This interaction is the pivotal initiating event for osteoclast formation, function, and survival. nih.govaacrjournals.org Under normal physiological conditions, the binding of trimeric RANKL to the RANK receptor on osteoclast precursor cells induces a conformational change in the receptor, leading to the recruitment of intracellular adaptor proteins. researchgate.net

This compound's mechanism mimics that of Osteoprotegerin (OPG), a naturally occurring soluble decoy receptor that binds to RANKL and prevents it from activating RANK. nih.govnih.gov By competitively inhibiting the RANKL-RANK interaction, this compound effectively reduces the population of activated RANK receptors, thus halting the signal transduction process before it begins. patsnap.comnih.gov

Downstream Intracellular Signaling Pathway Perturbations Induced by this compound

By preventing the initial ligand-receptor binding, this compound causes significant perturbations in multiple downstream intracellular signaling pathways that are crucial for osteoclast development.

Impact on TRAF6 Recruitment and Activation

The binding of RANKL to RANK is essential for the recruitment of TNF receptor-associated factor 6 (TRAF6), a key adaptor protein, to the cytoplasmic domain of the RANK receptor. nih.govnih.gov TRAF6 is the principal TRAF family member involved in RANK signaling and is indispensable for osteoclast differentiation. bslonline.orgnih.govnih.gov Its recruitment initiates the downstream signaling cascades. researchgate.netresearchgate.net

The inhibitory action of this compound on the RANKL-RANK interaction directly prevents the formation of the RANK-TRAF6 signaling complex. researchgate.net This blockade of TRAF6 recruitment is the most immediate intracellular consequence of this compound's activity, effectively shutting down all subsequent signaling events.

MoleculeTypeRole in RANKL SignalingEffect of this compound Inhibition
sRANKL Cytokine (Ligand)Binds to RANK to initiate signaling for osteoclastogenesis. wikipedia.orgorthobullets.comDirectly bound and inactivated by this compound.
RANK ReceptorTransmembrane receptor on osteoclast precursors; activated by RANKL. youtube.comBinding by sRANKL is blocked, preventing receptor activation.
TRAF6 Adaptor ProteinRecruited to activated RANK; essential for downstream signal transduction. bslonline.orgnih.govRecruitment to RANK is prevented, halting the signaling cascade.

Effects on NF-κB Pathway Activation (p65:p50 subunits, IκB complex)

The recruitment and activation of TRAF6 are critical for activating the nuclear factor-kappa B (NF-κB) pathway. bslonline.orgnih.gov Activated TRAF6 leads to the stimulation of the IκB kinase (IKK) complex. bslonline.orgnih.gov The IKK complex phosphorylates the inhibitor of κB (IκB), which normally sequesters NF-κB dimers (such as the p65:p50 complex) in the cytoplasm. bslonline.orgnih.gov This phosphorylation targets IκB for degradation, allowing the p65:p50 dimer to translocate to the nucleus and induce the expression of genes necessary for osteoclast differentiation and survival. bslonline.orgnih.gov

By preventing TRAF6 activation, this compound effectively suppresses the NF-κB pathway. nih.gov IκB remains unphosphorylated and stable, keeping the p65:p50 NF-κB complex inactive and sequestered in the cytoplasm.

Influence on Mitogen-Activated Protein Kinase (MAPK) Cascades (p38, JNK)

TRAF6 also serves as a critical node for the activation of mitogen-activated protein kinase (MAPK) signaling cascades. bslonline.orgnih.gov Specifically, the RANKL-TRAF6 axis leads to the phosphorylation and activation of key MAPKs, including p38 and c-Jun N-terminal kinase (JNK). nih.govnih.gov These MAPK pathways are essential for the activation of the transcription factor AP-1 (a complex of c-Fos and c-Jun), which cooperates with other factors to drive osteoclastogenesis. bslonline.orgnih.gov A lack of TRAF6 has been demonstrated to eliminate the activation of JNK and p38 in response to RANKL. bslonline.orgnih.gov

The action of this compound, by inhibiting the upstream activation of TRAF6, consequently blocks the activation of the p38 and JNK MAPK cascades, further contributing to the inhibition of osteoclast differentiation. nih.gov

Alterations in PI3K/AKT/mTOR Signaling

The RANKL signaling pathway also engages the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling axis, which plays a significant role in promoting the survival, proliferation, and metabolic activity of osteoclasts. nih.govnih.gov The TRAF6-mediated signaling complex can activate PI3K, leading to the phosphorylation and activation of AKT, a key downstream effector. nih.govyoutube.com Activated AKT, in turn, can stimulate the mTOR complex, promoting cell growth and survival. youtube.comyoutube.com

Signaling PathwayKey MoleculesFunction in OsteoclastogenesisConsequence of this compound Action
NF-κB Pathway IKK, IκB, p65, p50Drives transcription of pro-osteoclastogenic genes. bslonline.orgnih.govPathway is inhibited; p65:p50 complex remains inactive in the cytoplasm.
MAPK Cascades p38, JNK, AP-1Activate transcription factors for differentiation. nih.govnih.govActivation of p38 and JNK is blocked.
PI3K/AKT/mTOR PI3K, AKT, mTORPromotes cell survival, growth, and proliferation. nih.govyoutube.comyoutube.comPathway activation is prevented, reducing osteoclast precursor survival.

Regulation of TRAF3/NIK Pathway

The RANKL/RANK signaling axis plays a crucial role in regulating the non-canonical NF-κB pathway, which is controlled by the interplay of TNF receptor-associated factor 3 (TRAF3) and NF-κB-inducing kinase (NIK). In unstimulated osteoclast precursors, a complex including TRAF3 constitutively targets NIK for proteasomal degradation, keeping NIK levels low and the non-canonical pathway inactive researchgate.net.

Upon binding of RANKL to its receptor RANK, a signaling cascade is initiated that leads to the ubiquitination and subsequent autophagolysosomal degradation of TRAF3 researchgate.netnih.gov. The removal of TRAF3, the negative regulator, allows for the accumulation and stabilization of NIK. Activated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52. The resulting p52/RelB active dimers translocate to the nucleus to promote the transcription of genes essential for osteoclast formation researchgate.net.

By inhibiting the initial sRANKL-RANK interaction, this compound is expected to prevent the degradation of TRAF3. This would maintain the suppression of NIK, thereby inhibiting the activation of the non-canonical NF-κB pathway. While direct studies on this compound are not prevalent, research on a similar inhibitor, sRANKL-IN-3, has demonstrated that it reduces the activity of NIK, NF-κB2, and RelB in pancreatic RINm5F cells, supporting this mechanism of action nih.gov.

Modulation of Transcription Factor Activity (NFATc1, AP-1, cFos, cJun)

The differentiation of osteoclasts is critically dependent on the activation of several key transcription factors downstream of RANKL signaling. Among these, Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1) is considered the master regulator of osteoclastogenesis nih.gov.

RANKL binding to RANK triggers signaling cascades that lead to the activation of Activator Protein-1 (AP-1), a transcription factor complex typically composed of proteins from the c-Fos and c-Jun families nih.gov. Both c-Fos and c-Jun are essential for RANKL-induced osteoclast differentiation nih.gov. The activation of these early transcription factors is a prerequisite for the robust induction and auto-amplification of NFATc1 nih.gov. Once activated, NFATc1 translocates to the nucleus and orchestrates the expression of a suite of osteoclast-specific genes, such as Cathepsin K and Tartrate-resistant acid phosphatase (TRAP) nih.gov.

Intervention with a sRANKL inhibitor like this compound would block the initial signal required for the activation of these transcription factors. By preventing sRANKL from binding to RANK, the downstream pathways leading to the expression and activation of c-Fos, c-Jun, and consequently NFATc1, would be suppressed. This blockade is a central mechanism by which this compound inhibits the entire process of osteoclast formation. Studies on other inhibitory molecules have confirmed that suppressing RANKL signaling potently reduces the expression of NFATc1, c-Jun, and c-Fos nih.gov.

Transcription FactorRole in OsteoclastogenesisExpected Effect of this compound
NFATc1 Master regulator, induces osteoclast-specific genes.Inhibition of expression and nuclear translocation.
AP-1 (c-Fos/c-Jun) Early response factors, essential for NFATc1 induction.Suppression of activation and expression.
c-Fos Key component of AP-1; required for osteoclast lineage determination.Downregulation of expression.
c-Jun Key component of AP-1; crucial for osteoclast differentiation.Inhibition of activation and expression.

Cellular Responses to this compound Intervention

Inhibition of Osteoclast Precursor Differentiation

Osteoclasts are derived from hematopoietic precursors of the monocyte/macrophage lineage nih.gov. This differentiation process is critically dependent on two main cytokines: Macrophage colony-stimulating factor (M-CSF), which promotes the proliferation and survival of precursors, and RANKL, which provides the essential signal for differentiation into mature, multinucleated osteoclasts nih.govnih.govmdpi.com.

The binding of sRANKL to the RANK receptor on the surface of osteoclast precursor cells is the definitive step that commits these cells to the osteoclast lineage nih.govpnas.org. This interaction initiates the complex signaling network described above, leading to the activation of transcription factors like NFATc1 and the subsequent expression of genes required for cell fusion and the development of bone-resorbing machinery nih.govnih.gov.

By acting as a direct antagonist to sRANKL, this compound blocks this essential differentiation signal. In the presence of an effective sRANKL inhibitor, osteoclast precursors fail to mature into functional osteoclasts, resulting in a significant reduction in the number of newly formed bone-resorbing cells. This is the primary therapeutic mechanism for addressing diseases characterized by excessive osteoclastic activity.

Attenuation of Mature Osteoclast Activation and Survival

The role of RANKL signaling extends beyond the differentiation of precursors; it is also vital for the functional activation and survival of mature osteoclasts pnas.orgnih.gov. Continuous signaling through the RANK receptor is necessary to maintain the intricate cytoskeletal organization (the F-actin ring) required for bone resorption and to suppress apoptosis, thereby prolonging the lifespan of the osteoclast nih.govnih.gov.

Effects on Immune Cell Function and Activation (e.g., Dendritic Cells, T cells, B cells)

The RANKL/RANK system is not confined to bone metabolism; it is also an important regulator of the immune system. RANK and RANKL are expressed on various immune cells and play roles in lymph node development, T-cell activation, and dendritic cell (DC) survival frontiersin.orgnih.gov.

Dendritic Cells (DCs): RANK is highly expressed on DCs, and its interaction with RANKL, often expressed by activated T cells, promotes DC survival and enhances T-cell-DC communication frontiersin.orgnih.gov.

T cells: Activated T cells are a major source of RANKL, particularly in inflammatory conditions. This T-cell-derived RANKL can directly drive osteoclastogenesis in diseases like rheumatoid arthritis. The RANKL/RANK pathway is also involved in the generation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance frontiersin.orgnih.gov.

B cells: While the role is less direct, the RANKL/RANK system is implicated in B-cell development, primarily through its role in creating the necessary microenvironments within lymphoid tissues nih.gov.

Immune Cell TypeRole of RANKL/RANK SignalingPotential Effect of this compound
Dendritic Cells Promotes survival and T-cell interaction.May reduce DC survival and T-cell priming.
T cells RANKL expressed by activated T-cells; involved in Treg generation.May modulate T-cell activation and tolerance.
B cells Indirect role in development via lymphoid organogenesis.Limited direct effects expected.

Influence on Other Cellular Processes Beyond Bone Metabolism (e.g., Pancreatic Beta-Cell Function)

Emerging evidence indicates that the RANKL/RANK pathway is active in tissues beyond the bone and immune systems. Notably, this pathway has been implicated in the pathophysiology of pancreatic beta-cells. Studies have shown that RANK is expressed in both human and rodent beta-cells and that RANKL can mediate cytokine-induced beta-cell death, a key event in the development of type 1 diabetes researchgate.netnih.gov.

Inhibition of the RANKL/RANK pathway has been demonstrated to have a protective effect on beta-cells. The natural RANKL inhibitor Osteoprotegerin (OPG) and the antibody Denosumab were found to protect rodent and human beta-cells from cytotoxicity and reverse recent-onset type 1 diabetes in mice researchgate.netnih.gov. Furthermore, mechanistic studies using the small molecule inhibitor sRANKL-IN-3 showed it could mitigate high-glucose-induced apoptosis in a beta-cell line by reducing the activity of the TRAF3/NIK pathway nih.gov. This suggests that inhibiting sRANKL could be a therapeutic strategy to preserve beta-cell function and survival nih.govresearchgate.net. Therefore, this compound may exert a protective influence on pancreatic beta-cells, representing a significant area of investigation beyond its primary application in bone diseases.

Preclinical Efficacy and Therapeutic Potential of Srankl in 2 in Pathological Models

Efficacy in Bone Homeostasis Disorders

Models of Accelerated Osteoclastogenesis and Bone Resorption

The fundamental action of sRANKL-IN-2 is the inhibition of osteoclastogenesis, the process of forming mature bone-resorbing cells. nih.govarctomsci.com In vitro studies have demonstrated that this compound effectively inhibits the formation of osteoclasts and induces apoptosis (programmed cell death) in already mature osteoclasts. arctomsci.com

In laboratory models using bone marrow macrophages, this compound was shown to inhibit osteoclastogenesis with a half-maximal inhibitory concentration (IC50) of 0.41 μM. arctomsci.com Furthermore, the compound induced apoptosis in mature osteoclasts with a half-maximal effective concentration (EC50) of 0.53 μM. arctomsci.com This dual action of preventing the formation of new osteoclasts and promoting the death of existing ones underscores its potential to halt accelerated bone resorption. arctomsci.com The administration of soluble RANKL to mice can induce a state of rapid bone loss, creating a model of accelerated osteoclastogenesis. wjgnet.comprospecbio.comnih.gov While this compound has not been specifically tested in this exact model, its direct inhibitory effect on sRANKL-induced osteoclast formation in vitro provides a strong rationale for its efficacy in such conditions. nih.govarctomsci.com

Table 1: In Vitro Efficacy of this compound in Osteoclast Models
ParameterCell ModelResultSource
Osteoclastogenesis Inhibition (IC50)Bone Marrow Macrophages0.41 μM arctomsci.com
Mature Osteoclast Apoptosis (EC50)Mature Osteoclasts0.53 μM arctomsci.com
Effect on Bone ResorptionMature OsteoclastsDose-dependent attenuation arctomsci.com

Intervention in Estrogen Deficiency-Mediated Bone Loss Models

Postmenopausal osteoporosis, driven by estrogen deficiency, is a primary indication for anti-resorptive therapies. cancernetwork.com This condition is characterized by increased RANKL expression, leading to excessive osteoclast activity and bone loss. cancernetwork.com The ovariectomized (OVX) rat is a standard preclinical model that mimics estrogen deficiency-mediated bone loss. endocrine-abstracts.org

The efficacy of this compound was evaluated in an OVX rat model. arctomsci.com Following ovariectomy, rats were treated with this compound for 12 weeks. The results demonstrated significant anti-osteoporotic activity. arctomsci.com Treatment with the compound effectively reduced bone loss and improved key trabecular bone parameters, including an increase in the bone volume to total volume ratio (BV/TV). arctomsci.com These findings indicate that this compound can successfully intervene in the pathological bone resorption caused by estrogen deficiency. arctomsci.com

Table 2: Efficacy of this compound in an Estrogen Deficiency Model
ModelTreatment DurationKey FindingsSource
Ovariectomized (OVX) Rats12 weeksReduced bone loss; Improved trabecular osteoporosis parameters (e.g., increased BV/TV). arctomsci.com

Attenuation of Bone Destruction in Inflammatory Arthritis Models

Inflammatory arthritis, such as rheumatoid arthritis, is characterized by joint inflammation and the destruction of adjacent bone. mdpi.comnih.gov The RANKL/RANK pathway is a critical mediator of this bone erosion. frontiersin.orgnih.gov Pro-inflammatory cytokines stimulate synovial cells and activated T-cells to produce high levels of RANKL, leading to localized osteoclast activation and bone destruction. frontiersin.orgmdpi.com In animal models of inflammatory arthritis, including collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), RANKL levels are significantly elevated in both the joints and systemically. nih.gov

Preclinical studies using other RANKL inhibitors, such as the decoy receptor OPG, have shown that blocking RANKL can prevent both local bone erosions and systemic bone loss in these arthritis models. mdpi.comnih.gov While there are no specific published studies on the efficacy of this compound in animal models of inflammatory arthritis, its mechanism of action as a sRANKL inhibitor suggests a strong therapeutic potential for attenuating the bone destruction component of these diseases.

Role in Myeloma-Related Bone Disease Models

Multiple myeloma is a hematologic malignancy characterized by the growth of plasma cells in the bone marrow, which almost universally leads to severe osteolytic bone disease. termedia.plbmgrp.comaacrjournals.org The bone destruction is caused by an increase in osteoclast activity driven by myeloma cells, which disrupt the normal balance of the RANKL/OPG system. bmgrp.comaacrjournals.org Myeloma cells can directly express RANKL and also stimulate bone marrow stromal cells to increase RANKL production, resulting in an elevated RANKL/OPG ratio that favors bone resorption. termedia.plaacrjournals.org

Studies in murine models of myeloma have shown that soluble RANKL produced by myeloma cells can cause generalized bone loss. plos.org Furthermore, therapeutic blockade of RANKL with agents like OPG-Fc or RANK-Fc in animal models of myeloma has been shown to reduce tumor burden, decrease osteolytic lesions, and prevent skeletal-related events. bmgrp.complos.org Currently, there is no available preclinical data on the specific use of this compound in myeloma-related bone disease models. However, given the established critical role of sRANKL in this pathology, a selective inhibitor like this compound represents a rational therapeutic approach to investigate for this indication. bmgrp.complos.org

Modulation of Bone Remodeling in Periodontal Disease Models

Periodontitis is a chronic inflammatory disease initiated by bacteria that leads to the destruction of tooth-supporting tissues, including the alveolar bone. nih.govfrontiersin.org A key element of this pathology is immune-mediated bone resorption. asm.org Activated T and B lymphocytes that infiltrate the diseased gingival tissue are a primary source of RANKL, which drives osteoclast formation and subsequent alveolar bone loss. nih.govnih.govaai.org Soluble RANKL levels are significantly elevated in diseased gingival tissues and are correlated with the severity of the disease. nih.govnih.gov

In preclinical rat models of periodontitis, local injection of an anti-RANKL antibody has been shown to significantly reduce periodontal bone resorption by blocking tissue sRANKL. asm.orgresearchgate.net This demonstrates that targeting RANKL is an effective strategy to modulate bone remodeling in this disease. To date, studies specifically evaluating this compound in periodontal disease models have not been published. Its potential to inhibit sRANKL suggests it could be a candidate for preventing the pathological bone loss associated with periodontitis.

Therapeutic Implications in Cancer-Associated Bone Pathologies

Many solid tumors, particularly those from the breast, prostate, and lung, have a high propensity to metastasize to bone. cancernetwork.comfrontiersin.org Once in the bone, tumor cells disrupt normal bone remodeling, often leading to a "vicious cycle" where tumor-secreted factors stimulate osteoclast-mediated bone resorption. cancernetwork.com This resorption releases growth factors from the bone matrix, which in turn fuel further tumor growth and more bone destruction. cancernetwork.comnih.gov The RANKL/OPG axis is central to this process, with an increased RANKL:OPG ratio favoring the excessive osteolysis seen in many bone metastases. cancernetwork.comnih.gov

Prevention of Bone Metastasis Development in Preclinical Models

The RANKL/RANK signaling pathway is fundamental to the development of bone metastases. researchgate.netnih.gov Tumor cells that metastasize to bone can stimulate local cells like osteoblasts to increase RANKL expression, which in turn drives osteoclast activity. dovepress.comuniversiteitleiden.nl This creates a 'vicious cycle' where bone resorption releases growth factors that further fuel tumor growth. dovepress.comnih.gov Furthermore, RANKL can act as a chemoattractant, promoting the migration of RANK-expressing cancer cells to the bone. portlandpress.comresearchgate.net

Preclinical studies using small-molecule RANKL inhibitors have demonstrated significant potential in preventing the formation of bone metastases. For instance, in a mouse model of breast cancer, oral administration of the small-molecule RANKL inhibitor AS2676293 markedly inhibited the metastasis of human breast cancer cells to bone. researchgate.net This inhibition was associated with a reduction in tumor-induced bone destruction (osteolysis). researchgate.net The mechanism appears to be twofold: the inhibitor suppresses osteoclastic bone resorption and directly inhibits the migration of tumor cells towards the bone. researchgate.net Similarly, blocking TGF-β signaling, a pathway interconnected with bone metastasis, has been shown to reduce tumor burden in bone in preclinical models. plos.org

These findings suggest that a targeted inhibitor like this compound could effectively disrupt the key processes that allow cancer cells to establish and grow in the bone microenvironment.

Reduction of Skeletal-Related Events in Tumor-Bearing Animal Models

Skeletal-related events (SREs), which include pathological fractures, spinal cord compression, and severe bone pain, are debilitating complications of bone metastases. dovepress.comcancernetwork.com The primary driver of SREs is the excessive bone resorption mediated by osteoclasts, which is stimulated by RANKL. dovepress.comdovepress.com

Inhibition of the RANKL pathway has proven effective in reducing SREs in various preclinical tumor models. Therapeutic blockade of RANKL in animal models of myeloma-associated bone disease not only reduced the tumor burden but also markedly inhibited osteolytic lesions. nih.govdovepress.com Studies using RANKL inhibitors in models of breast and prostate cancer have also shown delayed onset of SREs. portlandpress.com The efficacy of RANKL inhibition in these contexts is attributed to its potent suppression of osteoclast formation, function, and survival, which breaks the cycle of tumor-induced bone destruction. dovepress.commdpi.com For example, treatment with osteoprotegerin (OPG), a natural decoy receptor for RANKL, prevents bone erosions in animal models of collagen-induced arthritis, a condition with inflammatory bone loss. aai.org These preclinical results underscore the potential of this compound to mitigate the skeletal morbidity associated with metastatic cancer.

Table 1: Effect of RANKL Inhibition on Bone Metastasis in Preclinical Models Data based on findings for analogous small-molecule inhibitors and pathway antagonists.

Model System Inhibitor Type Key Findings Reference
Mouse Model (Breast Cancer) Small-Molecule (AS2676293) Markedly inhibited bone metastasis; suppressed tumor-induced osteolysis. researchgate.net
Mouse Model (Breast Cancer) Small-Molecule (TβR1 inhibitor) Reduced tumor burden in bone metastasis models. plos.org
SCID-hu-MM Mouse (Myeloma) RANKL Blockade Markedly reduced tumor burden and osteolytic lesions. dovepress.com
Mouse Model (Melanoma) RANKL Inhibition Decreased skeletal tumor growth. universiteitleiden.nl

Potential Applications in Metabolic and Inflammatory Conditions

Impact on Glucose Homeostasis and Beta-Cell Apoptosis in Diabetes Models

Emerging evidence suggests that the RANKL/RANK pathway plays a role in glucose metabolism and the pathophysiology of diabetes. nih.gov The pathway has been implicated in insulin (B600854) resistance and the survival of pancreatic beta-cells. nih.gov Pancreatic beta-cell apoptosis (programmed cell death) is a key contributor to the development of type 2 diabetes. mdpi.comfrontiersin.org

Preclinical studies indicate that inhibiting RANKL could be a viable strategy for protecting beta-cells and improving glucose control. In a rat model of type 2 diabetes, the small-molecule RANKL inhibitor sRANKL-IN-3 was shown to mitigate the functional decline of beta-cells induced by high glucose. nih.gov Specifically, it ameliorated pancreatic tissue damage and reduced the apoptosis of beta-cells. nih.gov This protective effect was associated with improved insulin secretion. nih.gov Other studies using different RANKL inhibitors, such as denosumab and osteoprotegerin (OPG), have corroborated these findings. nih.gov In models of type 1 diabetes, RANKL inhibition with OPG reversed recent-onset diabetes, reduced inflammation in the islets (insulitis), and increased beta-cell mass and proliferation. nih.gov These inhibitors protect beta-cells from death induced by inflammatory cytokines, a key process in type 1 diabetes. nih.govresearchgate.net

Table 2: Effects of sRANKL-IN-3 on Pancreatic Beta-Cells in a T2DM Rat Model

Parameter Effect of sRANKL-IN-3 Mechanism Reference
Pancreatic Tissue Damage Significantly ameliorated Protection of islet morphology nih.gov
Beta-Cell Apoptosis Mitigated high-glucose induced apoptosis Inhibition of TRAF3/NIK pathway nih.gov
Insulin Secretion Down-regulated by ameliorating damage Improved beta-cell function nih.gov
Beta-Cell Function Markers (PDX-1, BETA2) Mitigated functional decline Preservation of key transcription factors nih.gov

Influence on Vascular Calcification and Cardiometabolic Risk Factors in Animal Models

The RANKL/OPG system is also involved in vascular health, and its imbalance is linked to vascular calcification, a process where calcium builds up in blood vessels, contributing to cardiovascular disease. spandidos-publications.comnih.gov Cardiometabolic risk factors encompass a cluster of conditions including insulin resistance, dyslipidemia, and hypertension that increase the likelihood of cardiovascular events. stevegranthealth.comzrtlab.com

Animal studies suggest that RANKL promotes vascular calcification. nih.govmdpi.com Mouse models deficient in OPG (the natural RANKL inhibitor) develop spontaneous calcification of their aorta and renal arteries. nih.gov Conversely, inhibiting RANKL may protect against this pathological process. In a mouse model of glucocorticoid-induced osteoporosis, the RANKL-inhibiting antibody denosumab reduced calcium deposition in the aorta. nih.gov The mechanism is thought to involve the direct prevention of RANKL-mediated calcification of vascular smooth muscle cells. nih.gov While research in this area is ongoing, these findings point to a potential role for this compound in mitigating vascular calcification. The link to broader cardiometabolic risk factors is also under investigation, with some clinical studies showing associations between sRANKL levels and factors like glucose, insulin, and uric acid. nih.govnih.govfrontiersin.org

Modulation of Systemic Inflammatory Responses

The RANKL/RANK pathway is deeply integrated with the immune system and plays a role in inflammatory processes. aai.orgfrontiersin.org RANKL is expressed by activated T-cells and can influence the function of other immune cells, while its signaling can be stimulated by pro-inflammatory cytokines like TNF and IL-1. frontiersin.orguliege.be

Inhibition of RANKL has the potential to modulate systemic inflammatory responses. In hyperhomocysteinemic subjects, sRANKL was shown to be a potent inducer of the inflammatory cytokine IL-6 and matrix metalloproteinase-9 (MMP-9) in peripheral blood mononuclear cells. ahajournals.org This suggests that blocking sRANKL could reduce the production of these inflammatory mediators. In animal models of inflammatory arthritis, RANKL inhibition effectively suppresses the bone resorption component of the disease. aai.org Furthermore, studies in patients with Crohn's disease, a chronic inflammatory disorder, show increased levels of sRANKL both systemically and locally in inflamed tissues. uliege.be These observations collectively suggest that a systemic inhibitor like this compound could have therapeutic applications in conditions characterized by chronic inflammation, particularly where bone loss is a concurrent feature.

Advanced Research Methodologies for the Investigation of Srankl in 2

In Vitro Cellular Assays for sRANKL-IN-2 Characterization

A variety of in vitro cellular assays are employed to elucidate the biological activities of this compound. These assays provide critical data on how the compound modulates osteoclast formation and function at the cellular and molecular levels.

Osteoclast differentiation assays are fundamental to understanding the impact of this compound on the formation of bone-resorbing osteoclasts. These assays typically utilize precursor cells that can be induced to differentiate into mature osteoclasts in the presence of soluble receptor activator of nuclear factor-κB ligand (sRANKL).

RAW264.7 Cells: The murine macrophage cell line RAW264.7 is widely used to study osteoclastogenesis because these cells can differentiate into osteoclast-like cells when stimulated with sRANKL. oatext.commdpi.com The differentiation process is often assessed by staining for tartrate-resistant acid phosphatase (TRAP), a hallmark enzyme of osteoclasts, and counting the number of multinucleated, TRAP-positive cells. biomolther.orgnih.gov For instance, studies have shown that exposure to sRANKL (e.g., 100 ng/mL) for several days induces the formation of TRAP-positive multinucleated cells from RAW264.7 precursors. biomolther.orgorthobullets.com The optimal density for differentiation has been reported to be 25,000 cells/cm² with 30 ng/mL of RANKL for 6 days. isciii.es

Bone Marrow Macrophages (BMMs): Primary bone marrow-derived macrophages are another crucial cell source for osteoclast differentiation assays. aging-us.com These cells are isolated from bone marrow and cultured in the presence of macrophage colony-stimulating factor (M-CSF) to promote their survival and proliferation as osteoclast precursors. plos.org Subsequent stimulation with sRANKL induces their differentiation into mature osteoclasts. orthobullets.comnih.gov BMMs are considered a more physiologically relevant model than cell lines. oatext.com For example, BMMs cultured with 30 ng/mL M-CSF and 75 ng/mL sRANKL for 6 days can be used to assess bone resorption in vitro. nih.gov

Primary Osteoclast Precursors: Other primary osteoclast precursors, such as those derived from murine spleen cells, can also be utilized. nih.gov The use of primary cells helps to validate findings from cell line studies and provides a closer representation of in vivo processes. The differentiation of these precursors into osteoclasts is also dependent on stimulation by sRANKL. nih.gov

Table 1: Cell Models for Osteoclast Differentiation Assays

Cell Type Description Key Features
RAW264.7 Cells Murine macrophage cell line. Widely used, differentiate in response to sRANKL, suitable for high-throughput screening. oatext.commdpi.com
Bone Marrow Macrophages (BMMs) Primary cells isolated from bone marrow. Physiologically relevant, require M-CSF for survival and sRANKL for differentiation. orthobullets.comaging-us.com
Primary Osteoclast Precursors Primary cells isolated from sources like spleen. Provide in vivo relevance, differentiation is sRANKL-dependent. nih.govnih.gov

To investigate the molecular mechanisms by which this compound may exert its effects, cell-based reporter assays are employed. These assays are designed to measure the activity of specific signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical for sRANKL-induced osteoclastogenesis. frontiersin.org

NF-κB Reporter Assays: The NF-κB signaling pathway is a key downstream effector of RANKL signaling. biomolther.org Reporter gene assays, often using luciferase as a reporter, can quantify the transcriptional activity of NF-κB. For these assays, cells like RAW264.7 are stably transfected with a construct containing NF-κB binding sites upstream of a luciferase gene. nih.gov A decrease in luciferase activity in the presence of an inhibitor would suggest suppression of the NF-κB pathway. nih.govresearchgate.net

MAPK Pathway Analysis: The MAPK family, including p38, ERK, and JNK, is also activated by sRANKL and plays a role in osteoclast differentiation. biomolther.org The activity of these kinases can be assessed using various methods, including reporter assays for downstream transcription factors like AP-1. nih.gov Specific inhibitors for JNK (e.g., SP600125) and p38 MAPK (e.g., SB203580) can be used to confirm the involvement of these pathways in sRANKL-induced gene expression. rupress.org

To determine if this compound directly interferes with the interaction between sRANKL and its receptor RANK, soluble protein binding assays are utilized.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For sRANKL, sandwich ELISAs are commonly used to measure its concentration in samples like serum and cell culture supernatants. jaica.comfn-test.comcosmobio.co.jp These kits typically use two highly specific antibodies against sRANKL, a capture antibody coated on the microplate and a biotinylated detection antibody. jaica.com This method can be adapted to assess the ability of this compound to inhibit the binding of sRANKL to a coated RANK receptor. The analytical sensitivity of some commercial human sRANKL ELISA kits can be as low as 9.38 pg/mL. thermofisher.com

Surface Plasmon Resonance (SPR): SPR is a powerful, real-time, label-free technique for studying biomolecular interactions. harvard.edu In the context of this compound, SPR can be used to measure the binding affinity and kinetics of the interaction between sRANKL and RANK. nih.govresearchgate.net In a typical setup, the RANK receptor (ligand) is immobilized on a sensor chip, and sRANKL (analyte) is flowed over the surface. harvard.edu The binding event causes a change in the refractive index at the surface, which is measured in resonance units (RU). harvard.edu This allows for the precise determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), providing detailed insights into the binding interaction. harvard.edu This technique has been used to demonstrate that certain molecules can selectively interact with immobilized recombinant human RANK-Fc chimera in a concentration-dependent manner. nih.gov

Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes. In the context of this compound research, qRT-PCR is employed to analyze the expression of genes involved in osteoclastogenesis and immunomodulation.

Osteoclastogenic Genes: The differentiation of osteoclasts is controlled by a set of specific genes. The expression of key osteoclastogenic markers such as tartrate-resistant acid phosphatase (Acp5 or TRAP), cathepsin K (Ctsk), matrix metallopeptidase 9 (Mmp9), dendritic cell-specific transmembrane protein (DC-STAMP), and nuclear factor of activated T-cells, cytoplasmic 1 (Nfatc1) is often measured. biomolther.orgnih.gov For example, sRANKL stimulation has been shown to significantly increase the mRNA levels of Acp5, Mmp9, and Ctsk in RAW264.7 cells. biomolther.org Similarly, in BMMs, sRANKL induces the expression of Nfatc1, Acp5, Ctsk, and other osteoclast-related genes. nih.gov

Immunomodulatory Genes: Since RANKL is also involved in immune responses, the effect of this compound on the expression of immunomodulatory genes can also be assessed. This may include genes for various cytokines and their receptors. For instance, studies have looked at the expression of genes like Il1a and Il1b in BMMs following stimulation. nih.gov

Table 2: Key Genes Analyzed by qRT-PCR in Osteoclastogenesis

Gene Function
***Acp5* (TRAP)** Marker for mature osteoclasts. biomolther.org
***Ctsk* (Cathepsin K)** A key protease in bone resorption. biomolther.org
***Mmp9* (MMP-9)** Involved in extracellular matrix degradation. biomolther.org
Nfatc1 Master transcription factor for osteoclast differentiation. biomolther.orgnih.gov
Dcstamp Essential for cell-cell fusion of osteoclasts. mdpi.com
c-Fos A component of the AP-1 transcription factor, involved in early osteoclast differentiation. biomolther.org

To complement gene expression analysis, the levels and activation states of key proteins in signaling pathways are examined using techniques like Western blotting and immunoprecipitation.

Western Blotting: This technique is used to detect specific proteins in a sample. In the study of this compound, Western blotting can be used to analyze the expression and phosphorylation (activation) of proteins in the NF-κB and MAPK signaling pathways. researchgate.net For example, after stimulating cells with sRANKL, cell lysates can be subjected to Western blotting to detect phosphorylated forms of p38, JNK, ERK, and NF-κB. biomolther.org It can also be used to measure the protein levels of key osteoclastogenic factors like NFATc1. nih.govoup.com

Immunoprecipitation: This technique is used to isolate a specific protein from a complex mixture using an antibody that specifically binds to that protein. It can be used in conjunction with Western blotting to study protein-protein interactions. For instance, one could investigate whether this compound affects the interaction between RANK and its downstream signaling adaptors like TRAF6.

To better mimic the complex cellular environment of bone, co-culture systems are utilized. These systems involve culturing two or more different cell types together, allowing for the study of their interactions.

Osteoblast/Stromal Cell and Osteoclast Precursor Co-cultures: In vivo, osteoblasts and stromal cells express RANKL on their surface, which is essential for osteoclast differentiation. nih.gov Co-culture systems of osteoblasts or stromal cells with osteoclast precursors (like BMMs or RAW264.7 cells) can be used to study the effects of this compound in a more physiologically relevant context that includes cell-to-cell contact. nih.govmdpi.com For instance, a co-culture of human monocytes and osteogenic differentiated mesenchymal stem cells can be used to study osteoclast formation. mdpi.com

Lymphocyte and Osteoclast Precursor Co-cultures: Activated T and B lymphocytes can also express RANKL and contribute to osteoclastogenesis, particularly in inflammatory conditions. aai.org Co-culture systems involving lymphocytes and osteoclast precursors can be used to investigate the role of immune cells in bone resorption and how this compound might modulate these interactions. nih.gov For example, co-culturing CD11c+ dendritic cells with CD4+ T cells in the presence of an antigen can induce osteoclast development in a RANKL-dependent manner. aai.org

In Vivo Animal Models for Efficacy and Mechanism Studies

The preclinical assessment of this compound has utilized established animal models to determine its effectiveness and to understand its mechanism of action in a biological system.

Rodent Models of Bone Loss (e.g., Ovariectomy-Induced Osteoporosis, sRANKL-Transgenic Mice, GST-RANKL Injection Models)

The principal in vivo model used to test the anti-osteoporotic activity of this compound (S3-05) is the ovariectomy (OVX) rat model. nih.govarctomsci.com This model is a gold standard for mimicking postmenopausal osteoporosis, where bone loss is induced by estrogen deficiency following the surgical removal of the ovaries. nih.gov In a key study, this compound was administered orally to OVX rats for 12 weeks. nih.govarctomsci.com The results demonstrated that the compound effectively reduced bone loss and improved key trabecular bone parameters. nih.govarctomsci.com

The investigation included other compounds from the same chemical series, such as the more potent inhibitor S3-15 (also known as sRANKL-IN-3). This related compound was also shown to significantly improve bone trabecular parameters in both OVX rats and OVX mice. nih.gov There is no publicly available research indicating the use of this compound in sRANKL-transgenic mice or GST-RANKL injection models.

Disease-Specific Animal Models (e.g., Multiple Myeloma Mouse Models, Inflammatory Arthritis Models, Diabetes Models)

Current scientific literature on this compound focuses exclusively on its evaluation in the context of osteoporosis. There is no available data from studies using this compound in disease-specific animal models such as those for multiple myeloma, inflammatory arthritis, or diabetes. The research has been centered on its potential to treat bone loss associated with estrogen deficiency rather than these other pathological conditions.

Advanced Imaging Techniques for Bone Phenotyping (e.g., Micro-CT, Histomorphometry)

To quantify the effects of this compound on bone structure, advanced imaging techniques have been employed. Micro-computed tomography (micro-CT) was a primary method used to analyze the trabecular part of the distal femur in the ovariectomy (OVX) rat model. nih.govrupress.org This high-resolution imaging technique allows for the three-dimensional assessment of bone microarchitecture. bjmu.edu.cn

The study evaluating this compound and its analogues reported that treatment led to a higher bone density compared to untreated OVX animals. nih.gov Histological analysis confirmed significant improvements in the morphometric characteristics of trabecular bone. nih.gov

The table below summarizes the key bone morphometric parameters that were assessed using micro-CT in the study of the sRANKL inhibitor series, which includes this compound.

ParameterDescriptionFinding in sRANKL Inhibitor-Treated OVX Models
BV/TV (%) Bone Volume/Total Volume. Represents the fraction of the analyzed volume occupied by bone.Increased, indicating a preservation or restoration of bone mass. nih.gov
Tb.N (1/mm) Trabecular Number. The number of trabeculae per unit length.Increased, suggesting a more robust and well-connected trabecular network. nih.gov
Tb.Th (mm) Trabecular Thickness. The average thickness of the trabeculae.Increased, indicating stronger individual trabecular elements. nih.gov
Tb.Sp (mm) Trabecular Separation. The average distance between trabeculae.Decreased, signifying a denser trabecular structure. nih.gov

This table is based on findings for the S3 series of inhibitors, including S3-15, in the primary research publication.

Biomarker Analysis in Animal Fluids (e.g., Serum sRANKL, OPG, Bone Turnover Markers)

The investigation into the broader biological effects of this class of sRANKL inhibitors involved analyzing key serum biomarkers of bone turnover in treated animals. nih.gov While specific data for this compound (S3-05) is not detailed, results for the related compound S3-15 in OVX rats showed a decrease in several important markers. nih.gov The balance between sRANKL and its natural decoy receptor, Osteoprotegerin (OPG), is critical for regulating bone resorption. nih.govmdpi.com The study demonstrated that the S3-15 inhibitor could suppress the binding of sRANKL to OPG at high concentrations. nih.gov

The table below details the serum biomarkers analyzed in the study of the sRANKL inhibitor S3-15.

BiomarkerTypeFinding in S3-15-Treated OVX Rats
PINP Bone Formation Marker (Procollagen type I N-terminal propeptide)Decreased nih.gov
CTX-I Bone Resorption Marker (C-terminal telopeptide of type I collagen)Decreased nih.gov
OCN Bone Formation Marker (Osteocalcin)Decreased nih.gov
sRANKL/OPG Regulators of OsteoclastogenesisThe inhibitor was shown to interfere with the sRANKL-OPG interaction. nih.gov

This table reflects the reported findings for the related compound S3-15 from the same foundational study.

Structural Biology Approaches to Elucidate this compound Binding Modes

Understanding the precise molecular interaction between this compound and its target is fundamental to its mechanism of action. The research employed a combination of computational and biophysical methods to define this interaction.

X-ray Crystallography and NMR Spectroscopy of this compound-sRANKL Complexes

The primary study on this series of inhibitors did not report the use of X-ray crystallography to determine the structure of an inhibitor-sRANKL complex. However, it made significant use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the binding interaction. nih.gov

Specifically, ligand-observed 1D ¹H-NMR and Saturation Transfer Difference (STD-NMR) experiments were conducted. researchgate.net These NMR techniques are powerful for detecting the binding of a small molecule (ligand) to a large protein target. nih.govcas.cn The results of these experiments showed that the lead compound, S3-15, selectively binds to soluble RANKL (sRANKL) but demonstrates a much lower binding affinity for the membrane-bound form (mRANKL). nih.govresearchgate.net This selectivity is crucial, as it suggests the compound could inhibit osteoclastogenesis driven by sRANKL without interfering with the potential immune functions mediated by mRANKL. nih.gov

In addition to NMR, the study used Isothermal Titration Calorimetry (ITC) to measure the binding affinity (K_D) of the compounds, confirming a significantly stronger affinity for sRANKL compared to a binary-RANKL construct. nih.gov Molecular dynamics simulations were also used to identify a specific binding site on sRANKL that is distinct from the site on mRANKL, providing a structural basis for the observed selectivity. nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations have emerged as indispensable tools in the advanced investigation of this compound, providing atomic-level insights into its interaction with soluble Receptor Activator of Nuclear Factor-κB Ligand (sRANKL). These methodologies are crucial for understanding the structural and dynamic basis of inhibition, guiding the rational design of more potent and selective inhibitors.

Molecular dynamics simulations, in particular, have been pivotal in identifying and characterizing a selective binding site on sRANKL. nih.govrsc.org These simulations can model the behavior of the protein and its inhibitor over time, revealing conformational changes and key interactions that are often not apparent from static crystal structures.

One of the primary applications of MD simulations in the study of sRANKL inhibitors has been to differentiate the binding potential between the soluble (sRANKL) and membrane-bound (mRANKL) forms of the ligand. nih.gov By running simulations on models of both sRANKL and mRANKL, researchers can identify subtle but significant differences in their dynamic behavior. For instance, 100-nanosecond MD simulations have been conducted to analyze the flexibility of the proposed binding site. nih.govresearchgate.net

These simulations have focused on the distances between key residue pairs within the binding pocket. The results indicated that specific residue pairs in sRANKL exhibit a greater propensity to be in a long-distance state compared to mRANKL, suggesting a more flexible and accessible binding site in the soluble form. nih.govresearchgate.netresearchgate.net This differential flexibility is a key factor that can be exploited for the development of selective inhibitors like this compound.

To further quantify the size and dynamics of the binding site, the sum of the distances of these key residue-pairs (SDRP) has been analyzed. nih.govresearchgate.net The frequency of a larger SDRP is significantly higher in sRANKL than in mRANKL, providing a quantitative measure of the binding site's expanded and more druggable nature in the soluble protein. nih.govresearchgate.net

The stability of the inhibitor-protein complex is another critical aspect investigated through MD simulations. Simulations of a potent sRANKL inhibitor, S3-15, have shown that the complex with sRANKL becomes more stable over time, with the inhibitor fitting snugly into the binding site through an induced-fit mechanism. nih.gov In contrast, when the same inhibitor is modeled with mRANKL, the complex is unstable, and the inhibitor is expelled from the binding site during the simulation. nih.gov This provides strong computational evidence for the selective inhibition of sRANKL.

The binding model of inhibitors like this compound, as elucidated by these computational methods, reveals that the binding site is located at the interface of two sRANKL monomers. nih.govresearchgate.net The electrostatic potential of this pocket, often calculated using methods like the Adaptive Poisson-Boltzmann Solver (APBS), shows a positively charged region where a negatively charged inhibitor can reside. researchgate.net The model also highlights the key residues that form hydrogen bonds and other interactions with the inhibitor, anchoring it in place and blocking the interaction with the RANK receptor. nih.gov

Detailed Research Findings from Molecular Dynamics Simulations:

Simulation ParameterFindingSignificance
Simulation Time 100 nsAllows for the observation of significant conformational changes and inhibitor binding stability. nih.gov
System sRANKL and mRANKL models in explicit water with 0.15 M NaClMimics physiological conditions for more accurate dynamic behavior. nih.gov
Key Residue-Pair Distances Four key residue-pairs (e.g., Y234-H224, K180-H224) show greater separation in sRANKL than in mRANKL. nih.govrsc.orgIndicates a larger, more flexible, and accessible binding pocket in sRANKL. nih.gov
Sum of Distances of Residue-Pairs (SDRP) Higher frequency of large SDRP values in sRANKL.Quantifies the expanded nature of the binding site in the soluble form. nih.govresearchgate.net
Inhibitor-sRANKL Complex Stability The complex becomes more stable after an initial adjustment period (e.g., 14 ns for S3-15).Demonstrates a favorable induced-fit binding mechanism. nih.gov
Inhibitor-mRANKL Complex Stability The inhibitor is expelled from the binding site during the simulation (e.g., after 54 ns for S3-15).Computationally validates the selectivity of the inhibitor for sRANKL over mRANKL. nih.gov

These computational approaches provide a powerful framework for the continued investigation and optimization of sRANKL inhibitors. By offering a detailed picture of the molecular interactions, they de-risk and accelerate the development of new therapeutic agents for diseases driven by excessive sRANKL activity.

Q & A

Q. How should researchers prepare stable stock solutions and working concentrations of sRANKL-IN-2 for in vitro assays?

  • Methodological Answer : this compound is typically dissolved in DMSO to create stock solutions (e.g., 50–100 mg/mL). For in vitro use, dilute the stock in aqueous buffers (e.g., PBS or cell culture media) to achieve working concentrations (e.g., 1–10 μM). Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity. Pre-warm or sonicate the solution if precipitation occurs. Stability tests under experimental conditions (e.g., 37°C for 24 hours) are recommended to confirm compound integrity .

Q. What solvents and formulations are optimal for in vivo administration of this compound?

  • Methodological Answer : For in vivo studies, use formulations like DMSO:Tween 80:Saline (10:5:85) or DMSO:Corn Oil (10:90) to enhance solubility and biocompatibility. Prepare fresh working solutions by diluting DMSO stock (e.g., 25 mg/mL) into the chosen vehicle. Validate homogeneity and stability via HPLC before administration. Adjust dosing volume based on species-specific guidelines (e.g., 5 mL/kg for mice) to prevent toxicity .

Q. What are the critical storage conditions to ensure this compound stability?

  • Methodological Answer : Store lyophilized powder at -20°C for up to 3 years or 4°C for 2 years. For short-term use, DMSO stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. Avoid freeze-thaw cycles by aliquoting stocks. Monitor degradation using mass spectrometry or UV-Vis spectroscopy, particularly if the compound shows sensitivity to light or humidity .

Advanced Research Questions

Q. How can researchers optimize in vivo dosing regimens for this compound given its solubility limitations?

  • Methodological Answer : Conduct pharmacokinetic (PK) studies to assess bioavailability and half-life in preclinical models. Use staggered dosing or sustained-release formulations (e.g., PEG-based hydrogels) to maintain therapeutic levels. Compare efficacy across multiple formulations (e.g., oral suspensions in 0.5% CMC-Na vs. IP injections) to identify the optimal balance between solubility and bioavailability. Reference the ARRIVE guidelines for transparent reporting of experimental variables (e.g., randomization, blinding) .

Q. How should contradictory efficacy data for this compound across different disease models be reconciled?

  • Methodological Answer : Systematically evaluate variables such as:
  • Model specificity : Target expression levels (e.g., RANKL receptor density in bone vs. immune cells).
  • Dosage and timing : Adjust for metabolic differences between species (e.g., mice vs. rats).
  • Endpoint metrics : Use orthogonal assays (e.g., micro-CT for bone density, ELISA for cytokine levels) to cross-validate results.
    Apply meta-analysis tools to identify trends in heterogeneous datasets, and design follow-up studies to isolate confounding factors .

Q. What strategies are recommended for integrating this compound with multi-omics approaches (e.g., transcriptomics, proteomics) in mechanistic studies?

  • Methodological Answer : Pair this compound treatment with single-cell RNA sequencing to map RANKL pathway modulation in heterogeneous tissues. Use phosphoproteomics to identify downstream signaling nodes (e.g., NF-κB, MAPK). Validate findings via CRISPR knockouts or pharmacological inhibitors. Ensure data reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) and depositing raw data in public repositories .

Q. What experimental controls are essential when studying off-target effects of this compound in complex biological systems?

  • Methodological Answer : Include:
  • Negative controls : Inactive analogs (e.g., enantiomers or methylated derivatives) to isolate target-specific effects.
  • Positive controls : Known RANKL inhibitors (e.g., Denosumab) for benchmarking.
  • Vehicle controls : Match DMSO concentrations across all groups.
    Use high-content screening (HCS) or thermal shift assays to assess target engagement specificity .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound activity assays?

  • Methodological Answer : Standardize protocols using reference standards (e.g., commercial RANKL inhibitors) and internal controls. Perform LC-MS purity checks (>95%) for each batch. Use statistical tools like coefficient of variation (CV) analysis to quantify variability. Document lot numbers and storage conditions in supplementary materials to enhance reproducibility .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report effect sizes with 95% confidence intervals. Validate assumptions (e.g., normality, homoscedasticity) using Shapiro-Wilk or Levene’s tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.